Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a bromopyridine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate typically involves the reaction of 2-acetyl-6-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The acetyl group can undergo metabolic transformations, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromopyridin-4-yl)carbamate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate is unique due to the presence of both an acetyl group and a bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H19BrN2O3 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-acetyl-6-bromopyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19BrN2O3/c1-9(18)11-7-10(8-12(15)17-11)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
InChI Key |
XQZFKVVOVQUKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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